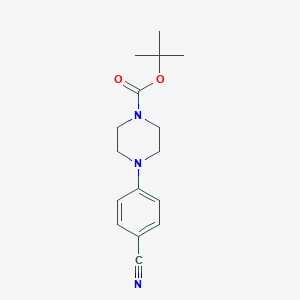
4-(4-シアノフェニル)ピペラジン-1-カルボン酸tert-ブチル
概要
説明
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate, or 4-cyanophenyl-1-tert-butylpiperazine-1-carboxylate, is a compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in the ring. This compound has been found to have a wide range of biological activities, including antifungal, anti-inflammatory, and antioxidant properties. In addition, it has been studied for its potential to act as a ligand for certain enzymes, as well as its ability to interact with DNA and RNA.
科学的研究の応用
化学合成
“4-(4-シアノフェニル)ピペラジン-1-カルボン酸tert-ブチル”は、様々な生物活性化合物の合成における中間体として使用されます . この化合物は、tert-ブチル-4-ヒドロキシピペリジン-1-カルボン酸塩を原料として、いくつかの段階を経て合成することができます .
創薬
この化合物は、トラゾドンなどの薬剤の開発に使用されています . トラゾドンは、主要な抑うつ障害の治療に使用される抗うつ剤です。
生物活性分子
この化合物は、多くの生物活性分子のモノ置換ピペラジン中間体の合成に使用できます . 生物活性分子とは、生きた生物、組織、または細胞に影響を与えるものです。
化学反応
“4-(4-シアノフェニル)ピペラジン-1-カルボン酸tert-ブチル”は、様々なアリールハライドとブッフヴァルト・ハートウィッグアミノ化反応を行うことで、対応するアミン誘導体を形成することができます . この反応は、有機化学において炭素-窒素結合を形成するために広く使用されています。
安全と取り扱い
この化合物は、皮膚刺激物および眼刺激物の可能性があり、呼吸器への刺激を引き起こす可能性があります . したがって、適切な個人用保護具を着用して、実験室環境で注意深く取り扱うことが重要です。
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, and wearing protective gloves and eye protection .
将来の方向性
While specific future directions for Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate are not mentioned in the search results, similar compounds have been used as building blocks in the synthesis of several novel organic compounds . These compounds have shown a wide range of biological activities, suggesting potential applications in drug discovery .
特性
IUPAC Name |
tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBWVYVIBJOVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383732 | |
| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
186650-98-6 | |
| Record name | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

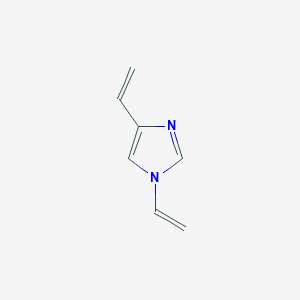
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
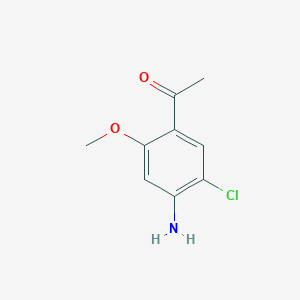
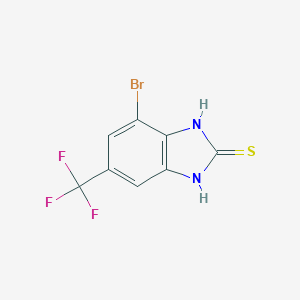
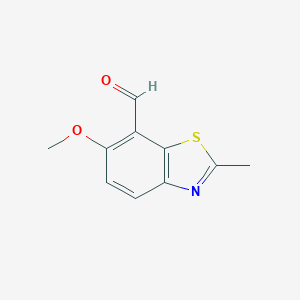
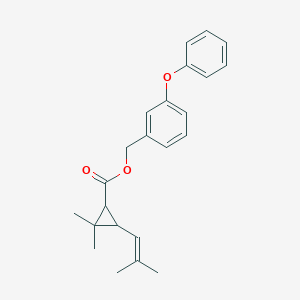


![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)
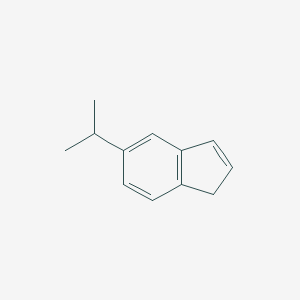
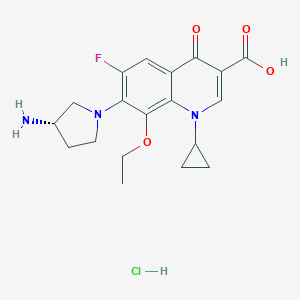
![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)
